Ergotaman

Description

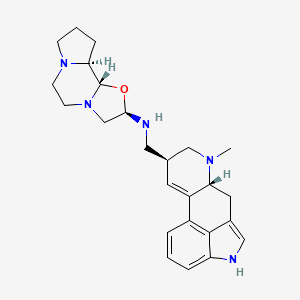

Structure

3D Structure

Properties

CAS No. |

34612-42-5 |

|---|---|

Molecular Formula |

C25H33N5O |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

(1S,2S,4R)-N-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-amine |

InChI |

InChI=1S/C25H33N5O/c1-28-14-16(10-19-18-4-2-5-20-24(18)17(13-26-20)11-22(19)28)12-27-23-15-30-9-8-29-7-3-6-21(29)25(30)31-23/h2,4-5,10,13,16,21-23,25-27H,3,6-9,11-12,14-15H2,1H3/t16-,21-,22+,23+,25-/m0/s1 |

InChI Key |

UDPQLCFGLBGHDF-IZKMSSHQSA-N |

SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5 |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN[C@H]5CN6CCN7CCC[C@H]7[C@@H]6O5 |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5 |

Origin of Product |

United States |

Structural Elucidation and Chemical Features of the Ergotaman Skeleton

Core Heptacyclic Ring System Analysis

The heptacyclic nature of ergotaman is a defining feature, contributing to the rigidity and specific three-dimensional arrangement of its derivatives. This core system integrates two crucial moieties: the indole (B1671886) and the cyclol.

The indole moiety is a fundamental structural component of ergot alkaloids, including those based on the ergotaman skeleton. wikidata.orgciteab.com It is an aromatic heterocycle characterized by a bicyclic structure, comprising a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. citeab.comuni.lu The amino acid L-tryptophan, a biochemical precursor to indole alkaloids, initiates the biosynthesis of ergot alkaloids through alkylation by dimethylallyl pyrophosphate (DMAPP) at the C(4) position of the indole nucleus. citeab.comguidetopharmacology.org This integration of the indole scaffold is pivotal, as it is widely distributed in nature and forms the basis for numerous bioactive compounds and pharmaceuticals. nih.govnih.gov

A distinguishing characteristic of peptide ergot alkaloids (ergopeptines), which incorporate the ergotaman skeleton, is the presence of a unique cyclol moiety. wikidata.orgwikipedia.orgfishersci.ptwikidata.org This unusual tricyclic structure, often referred to as a cyclol, is formed through an intramolecular reaction. fishersci.ptwikidata.org Specifically, it results from the reaction of an α-hydroxyamino acid, positioned adjacent to lysergic acid, with the carboxyl group of proline. wikidata.orgwikidata.org This cyclol formation, represented as >N-C(OH)<, occurs at the juncture between two lactam rings, contributing to the complex tripeptide structure attached to the ergoline (B1233604) ring. wikipedia.org This feature is considered unique and is not commonly found in other naturally occurring molecules. wikidata.org

The ergotaman system exhibits significant chirality and stereochemical complexity, which are critical for the biological activity of its derivatives. wikipedia.orgnih.gov

Chirality, defined by molecules that are non-superimposable on their mirror images, is inherent to the ergotaman structure. nih.gov Chiral centers are typically carbon atoms bonded to four distinct substituents, leading to two possible enantiomers. guidetopharmacology.orgguidetopharmacology.orgnih.gov The biosynthesis of ergot alkaloids, originating from L-tryptophan, ensures a consistent stereochemical outcome. wikidata.orgciteab.comguidetopharmacology.org For instance, in most ergot alkaloids, the hydrogen atom at the C-5 position of the ergoline ring system consistently adopts a β-configuration. wikidata.org This stereochemical consistency is a hallmark of natural product biosynthesis, where specific enzymatic pathways dictate the formation of particular enantiomers.

Configurational isomers are a class of stereoisomers that cannot be interconverted without the breaking and reforming of chemical bonds, making them stable and separable entities. guidetopharmacology.orgfishersci.ptwikipedia.org Given the polycyclic and highly functionalized nature of the ergotaman skeleton, its derivatives, such as ergotamine, possess multiple chiral centers. wikipedia.org This leads to various configurational isomers, each with a distinct spatial arrangement of atoms. For example, ergot alkaloids can exist in different isomeric configurations, including C-8-R- and C-8-S-epimers, which can interconvert. researchgate.net The specific configuration of these compounds, such as the (5'-alpha) designation seen in many ergotaman derivatives, is crucial for their pharmacological profiles. wikipedia.orgwikipedia.org

Chirality and Stereochemistry within the Ergotaman System

Structural Variations and Derivatization Patterns

The ergotaman skeleton serves as a versatile platform for a wide array of structural variations and derivatization patterns, leading to a diverse family of ergot alkaloids. Over 80 different ergot alkaloids have been identified, primarily from Claviceps species. wikidata.orgfishersci.pt These alkaloids are broadly categorized into three main structural groups: clavines, lysergic acid amides, and peptide alkaloids (ergopeptines). wikidata.org

The ergopeptines, which represent the largest group, are characterized by the attachment of a complex tripeptide structure to the lysergic acid moiety. wikidata.orgwikipedia.orgfishersci.ptwikidata.org Variations in the amino acid composition of this tripeptide lead to different ergopeptines. For example, the ergotoxine (B1231518) group contains valine as the first amino acid, while the ergotamine group features alanine. fishersci.pt Key examples of ergotaman-containing compounds include:

Ergotamine: A principal alkaloid produced by Claviceps purpurea, characterized by a methyl group at the 2' position and a phenylmethyl group at the 5' position. guidetopharmacology.orgwikipedia.org

Ergocristine (B1195469): Features an isopropyl group at the 2' position and a phenylmethyl group at the 5' position. wikipedia.orgwikipedia.org

Ergocornine: Distinguished by isopropyl groups at both the 2' and 5' positions. wikipedia.orgwikipedia.org

Ergocryptine (alpha- and beta-): Alpha-ergocryptine has an isopropyl group at 2' and an isobutyl group at 5', while beta-ergocryptine (B135771) has an isopropyl group at 2' and a sec-butyl group at 5'. nih.govwikipedia.org

Derivatization patterns also include hydrogenation, as seen in dihydroergotamine (B1670595), which is a 9,10α-dihydro derivative of ergotamine, where the double bond between positions 9 and 10 is saturated to a single bond. uni.lu These structural modifications significantly influence the biological activities and pharmacological properties of the compounds.

Amino Acid Residues within the Tripeptide Moiety

The ergopeptines, which are peptide ergot alkaloids built upon the ergotaman framework, incorporate a tripeptide structure covalently linked to the basic ergoline ring wikipedia.org. This tripeptide unit is typically composed of L-proline and two additional α-amino acids nih.govwikipedia.org.

Commonly observed amino acid residues within the tripeptide portion of ergopeptines include L-alanine, L-phenylalanine, L-valine, L-leucine, L-isoleucine, and 2-aminobutyric acid nih.gov. While L-proline is a consistent component, the specific composition of the other two amino acids can vary among different ergopeptine derivatives. For instance, in the ergotoxine alkaloids, L-valine and L-proline are consistently present, with the third amino acid differing across the various compounds nih.gov.

The following table summarizes some of the commonly occurring amino acid residues in the tripeptide moiety of ergopeptines:

| Amino Acid Name | Type | Common Occurrence in Ergopeptines |

| L-Proline | Imino Acid | Consistent component nih.govwikipedia.org |

| L-Alanine | Aliphatic | Commonly found nih.gov |

| L-Phenylalanine | Aromatic | Commonly found nih.gov |

| L-Valine | Branched-Chain | Commonly found, consistent in ergotoxine alkaloids nih.gov |

| L-Leucine | Branched-Chain | Commonly found nih.gov |

| L-Isoleucine | Branched-Chain | Commonly found nih.gov |

| 2-Aminobutyric Acid | Non-proteinogenic | Commonly found nih.gov |

Substituent Effects on Conformation and Electronic Properties

The chemical and biological properties of the ergotaman skeleton and its derivatives are significantly influenced by the nature and position of substituents ontosight.ai. These effects can be broadly categorized into electronic and steric influences lasalle.edu.

Biosynthetic Pathways of Ergotaman Containing Alkaloids

Precursor Utilization and Initial Enzymatic Steps

The biosynthesis of all ergot alkaloids, including ergotaman, commences with the assembly of the foundational ergoline (B1233604) ring structure from two key precursors: the amino acid L-tryptophan and an isoprenoid unit. nih.govnih.gov This initial phase is a critical determinant for the entire pathway.

The synthesis is initiated by the alkylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org L-tryptophan provides the indole (B1671886) core and associated atoms that will form rings A and B of the final ergoline structure. rsc.org DMAPP, derived from the mevalonate (B85504) pathway, serves as the donor of a five-carbon isoprene (B109036) unit, which is essential for forming rings C and D. rsc.orgrsc.org The reaction is a prenylation event where the C4 atom of the tryptophan indole nucleus acts as a nucleophile, attacking the DMAPP molecule. wikipedia.org This condensation reaction is the first committed step in the biosynthesis of all ergot alkaloids. rsc.orgdavidmoore.org.uk

Table 1: Primary Precursors in Ergotaman Biosynthesis

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

|---|---|---|

| L-Tryptophan | C₁₁H₁₂N₂O₂ | Provides the indole ring system (Rings A and B) |

| Dimethylallyl Pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | Donates the isoprene unit for Rings C and D |

The crucial first step of condensing L-tryptophan and DMAPP is catalyzed by the enzyme tryptophan dimethylallyltransferase, commonly known as DMAT synthase (DMATS). davidmoore.org.uknih.gov This enzyme facilitates the electrophilic alkylation of the tryptophan indole ring with high regiospecificity, exclusively targeting the C4 position. nih.gov The product of this reaction is 4-(γ,γ-dimethylallyl)tryptophan (DMAT). rsc.org DMATS is considered the rate-limiting enzyme in the ergoline synthesis pathway. rsc.org Its activity is subject to regulation; it is positively influenced by its substrate, L-tryptophan, and negatively regulated by later pathway intermediates such as agroclavine (B1664434) and elymoclavine (B1202758), a form of feedback inhibition. rsc.orgnih.gov The gene encoding DMATS has been identified and cloned from several ergot alkaloid-producing fungi, including Claviceps purpurea (cpd1) and Claviceps fusiformis (dmaW). rsc.orgdavidmoore.org.uk

Formation of the Ergoline Ring System

Following the initial prenylation of tryptophan, a series of enzymatic transformations occurs to construct the tetracyclic ergoline ring system, the common scaffold of all ergot alkaloids. nih.govrsc.org This process involves methylation, oxidation, and multiple cyclization steps.

After the formation of DMAT, the pathway proceeds through several key intermediates. DMAT is first N-methylated to form N-methyl-DMAT (N-Me-DMAT). wikipedia.orgrsc.org A sequence of successive oxidation steps then catalyzes the formation of the C ring, leading to the first tricyclic intermediate, chanoclavine-I . rsc.orgnih.gov

Chanoclavine-I is subsequently oxidized to chanoclavine-I-aldehyde, which represents a major branch point in the pathway. rsc.orgrsc.org From this aldehyde, the pathway continues toward the formation of the first tetracyclic ergoline, agroclavine , through the closure of the D ring. wikipedia.orgrsc.org Agroclavine is then hydroxylated to produce elymoclavine . nih.govwikipedia.org Elymoclavine is a critical precursor to D-lysergic acid, the immediate precursor for the peptide portion of ergotaman. nih.govmdpi.com

Table 2: Key Intermediates in Ergoline Ring Formation

| Intermediate | Description | Role in Pathway |

|---|---|---|

| Chanoclavine-I | The first tricyclic clavine intermediate. | Precursor to the first tetracyclic ergoline. |

| Agroclavine | The first tetracyclic ergoline intermediate. rsc.org | Precursor to elymoclavine and D-lysergic acid. |

| Elymoclavine | A hydroxylated derivative of agroclavine. wikipedia.org | Immediate precursor to paspalic acid and then D-lysergic acid. |

The conversion of intermediates in the ergoline pathway is orchestrated by a suite of specialized enzymes, primarily methyltransferases and oxygenases. nih.govmdpi.com

Methyltransferases : The N-methylation of DMAT is catalyzed by a S-adenosylmethionine (SAM)-dependent methyltransferase known as EasF (or FgaMT in Aspergillus fumigatus). nih.govnih.gov This enzyme transfers a methyl group from SAM to the amino group of DMAT, yielding N-Me-DMAT. nih.gov

Oxygenases and Other Enzymes : The complex conversion of N-Me-DMAT to chanoclavine-I requires the action of at least two enzymes, an oxidoreductase (EasE/FgaOx1) and a catalase (EasC/FgaCat). rsc.orgnih.gov Following this, a short-chain dehydrogenase/reductase (EasD/FgaDH) oxidizes chanoclavine-I to chanoclavine-I-aldehyde. nih.gov The subsequent steps leading from agroclavine to lysergic acid are believed to be catalyzed by cytochrome P-450 monooxygenases, which carry out the necessary oxidation reactions. nih.govmdpi.com

Table 3: Key Enzymes in Ergoline Ring Formation

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| Methyltransferase | EasF | Catalyzes the N-methylation of DMAT. nih.gov |

| Oxidoreductase | EasE | Involved in the conversion of N-Me-DMAT to chanoclavine-I. rsc.org |

| Dehydrogenase | EasD | Oxidizes chanoclavine-I to chanoclavine-I-aldehyde. nih.gov |

| Cytochrome P-450 Monooxygenase | (Unspecified) | Catalyzes the oxidation of agroclavine and elymoclavine. nih.govmdpi.com |

Peptide Linkage and Cyclization to Form the Ergotaman Skeleton

The final stage in the biosynthesis of ergotaman involves the attachment of a tripeptide side chain to D-lysergic acid, followed by cyclization to form the characteristic ergopeptine structure. rsc.orgresearchgate.net This complex process is not performed by ribosomal protein synthesis but by large, multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). mdpi.comresearchgate.net

The assembly of the tripeptide moiety of ergotamine specifically requires the amino acids L-alanine, L-phenylalanine, and L-proline. nih.gov The NRPS enzymes activate these amino acids and D-lysergic acid, covalently binding them as thioesters. researchgate.net A condensation domain within the NRPS then catalyzes the formation of peptide bonds between the activated residues in a specific sequence. nih.gov The final step is a cyclization reaction, catalyzed by a thioesterase (TE) domain of the NRPS, which releases the completed ergotaman molecule. nih.gov This cyclization forms a stable cyclol structure within the tripeptide moiety, a defining feature of the ergopeptine class of alkaloids. nih.gov

Nonribosomal Peptide Synthetase (LPS) Mechanism

The core of ergotaman biosynthesis is governed by a nonribosomal peptide synthetase system, often referred to as D-lysergyl peptide synthetase (LPS). In the primary producer, Claviceps purpurea, this system is composed of two distinct enzyme complexes: D-Lysergyl peptide synthetase 1 (LPS1) and D-Lysergyl peptide synthetase 2 (LPS2). mdpi.com This two-subunit NRPS system is a unique characteristic observed in fungi for the synthesis of these alkaloids. mdpi.com

LPS2, a monomodular NRPS encoded by the lpsB gene, is responsible for the initial activation of the ergoline core of the molecule, D-lysergic acid. mdpi.comnih.gov This activation is a crucial first step, preparing the D-lysergic acid for subsequent peptide bond formation. davidmoore.org.uk LPS1, a much larger, trimodular NRPS encoded by lpsA genes, contains the activation domains for the three amino acids that will form the tripeptide side chain. nih.gov For ergotamine, these amino acids are alanine, phenylalanine, and proline. mdpi.comnih.gov The interaction between these two synthetases is fundamental for the assembly of the final molecule. mdpi.com

The modular nature of NRPSs is central to their function. Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.gov These modules are further divided into specific domains, including the adenylation (A) domain, which selects and activates the specific amino acid, the thiolation (T) domain (also known as peptidyl carrier protein or PCP), which covalently binds the activated amino acid as a thioester, and the condensation (C) domain, which catalyzes the formation of the peptide bond between successive amino acids. nih.govresearchgate.net

Sequential Addition of Activated Amino Acid Residues

The assembly of the tripeptide chain of ergotaman is a highly ordered and sequential process. nih.gov The synthesis begins with the LPS2-mediated activation of D-lysergic acid. mdpi.com This activated D-lysergic acid is then transferred to the first module of the LPS1 enzyme complex. mdpi.comresearchgate.net

Subsequently, the three amino acid residues are added in a stepwise fashion, dictated by the arrangement of the modules on the LPS1 synthetase. nih.govresearchgate.net For ergotamine synthesis, the first module of the specific LPS1 (encoded by lpsA1) activates and binds L-alanine. mdpi.com The condensation domain then catalyzes the formation of a peptide bond between the activated D-lysergic acid and the thioester-bound L-alanine, forming a D-lysergyl-monopeptide intermediate that remains attached to the enzyme. mdpi.comdavidmoore.org.uk

This process is repeated for the subsequent amino acids. The D-lysergyl-monopeptide is transferred to the second module, which has activated and bound L-phenylalanine. A second peptide bond is formed, resulting in a D-lysergyl-dipeptide. mdpi.com Finally, this dipeptide is transferred to the third module, which holds the activated L-proline, to form the complete D-lysergyl-tripeptide, still covalently attached to the synthetase as a thioester. mdpi.com This sequential elongation ensures the precise order of amino acids in the final ergopeptine. nih.gov

Lactam and Hemiketal-like Linkage Formation

The final steps in the biosynthesis of the characteristic ergotaman structure involve intramolecular cyclization reactions. After the assembly of the linear D-lysergyl-tripeptide on the LPS1 enzyme, the peptide is not released by simple hydrolysis. Instead, it undergoes a cyclization reaction to form a lactam ring. mdpi.comnih.gov This reaction releases the D-lysergyl tripeptide lactam, known as ergotamam, from the enzyme complex. researchgate.net Specifically for ergotamine, the product is N-(D-lysergyl-L-ala)-L-phe-L-pro-lactam. researchgate.net

This ergotamam is the immediate precursor to the final ergopeptine. nih.gov The formation of the distinctive bicyclic cyclol structure, which includes a hemiketal-like linkage, is catalyzed by a separate enzyme. nih.govnih.gov An Fe2+/2-ketoglutarate-dependent dioxygenase, encoded by the gene easH1, hydroxylates the alpha-carbon of the amino acid residue adjacent to the D-lysergic acid (alanine in the case of ergotamine). researchgate.netnih.govasm.org This hydroxylation facilitates a spontaneous intramolecular cyclization, where the newly introduced hydroxyl group attacks the carbonyl group of the proline's carboxyl group, forming the stable cyclol structure characteristic of ergotamine and other ergopeptines. researchgate.netnih.govnih.gov This final cyclization completes the biosynthesis of the complex tripeptide moiety. nih.gov

Fungal Producers and Genetic Aspects of Biosynthesis

Ergotaman and other ergot alkaloids are secondary metabolites produced by a range of filamentous fungi, primarily within the phylum Ascomycota. The genetic blueprint for the biosynthesis of these complex molecules is encoded within specific gene clusters.

Claviceps Species and Other Fungi

The most well-known producers of ergotaman are fungi belonging to the genus Claviceps, with Claviceps purpurea being the archetypal species. mdpi.comwikipedia.org This fungus infects the flowers of rye and other cereals and grasses, forming a hardened mycelial structure called a sclerotium (or ergot), which accumulates high concentrations of ergot alkaloids. wikipedia.orgnih.gov Different strains of C. purpurea are known to produce different profiles of ergopeptines, with some strains predominantly producing ergotamine. asm.orgnih.gov Other Claviceps species, such as Claviceps fusiformis and Claviceps paspali, also produce ergot alkaloids, although their end products may differ. nih.govasm.orgmdma.ch

Beyond the Claviceps genus, the ability to synthesize ergot alkaloids is found in other fungal genera, indicating a complex evolutionary history of the biosynthetic pathway. These include:

Epichloë and Neotyphodium species, which are often endophytic fungi living in symbiotic relationships with grasses. mdpi.comnih.gov

Aspergillus and Penicillium species, which are common soil fungi. mdpi.comnih.govnih.gov

Other genera within the family Clavicipitaceae, such as Balansia , Periglandula , and Atkinsonella . nih.govresearchgate.net

The insect-pathogenic fungus genus Metarhizium has also been identified as a producer of certain ergot alkaloids. researchgate.netbohrium.com

The following table summarizes the major fungal genera known to produce ergot alkaloids.

| Genus | Family | Typical Habitat/Association |

| Claviceps | Clavicipitaceae | Plant pathogens (grasses, cereals) |

| Epichloë | Clavicipitaceae | Plant endophytes (grasses) |

| Balansia | Clavicipitaceae | Plant pathogens |

| Periglandula | Clavicipitaceae | Plant symbionts (morning glories) |

| Metarhizium | Clavicipitaceae | Insect pathogens |

| Aspergillus | Aspergillaceae | Saprophytes (soil, decaying vegetation) |

| Penicillium | Aspergillaceae | Saprophytes (soil, food spoilage) |

| Arthroderma | Arthrodermataceae | Dermatophytes |

This table is based on information from references nih.gov, mdpi.com, bohrium.com, and researchgate.net.

Identification and Characterization of Biosynthesis Gene Clusters

The genes responsible for ergot alkaloid biosynthesis are not randomly scattered throughout the fungal genome but are organized into a contiguous block known as the ergot alkaloid synthesis (EAS) gene cluster. mdpi.comresearchgate.net The identification and characterization of these clusters have been pivotal in understanding the molecular basis of ergot alkaloid production. nih.gov

In Claviceps purpurea, the EAS cluster spans approximately 68.5 kb and contains the genes encoding the enzymes for the entire pathway, from the initial prenylation of tryptophan to the final formation of ergopeptines. nih.govnih.gov Key genes within this cluster include:

dmaW : Encodes dimethylallyltryptophan synthase, the enzyme that catalyzes the first committed step in the biosynthesis of the ergoline ring. asm.orgnih.gov

cloA : A cytochrome P450 monooxygenase involved in the conversion of elymoclavine to lysergic acid. asm.orgasm.org

lpsB (LPS2) : Encodes the monomodular NRPS responsible for activating D-lysergic acid. mdpi.comnih.gov

lpsA (LPS1) : Encodes the large, trimodular NRPS that assembles the tripeptide chain. A remarkable feature in C. purpurea is the presence of duplicate lpsA genes (e.g., lpsA1 and lpsA2). mdpi.comapsnet.org These paralogous genes have undergone neofunctionalization, meaning they have evolved to specify different amino acids, leading to the production of a diverse range of ergopeptines by a single fungus. For example, in one strain, LpsA1 is responsible for synthesizing phenylalanine-containing ergopeptines like ergotamine, while LpsA2 synthesizes others. mdpi.commdpi.com

The composition and arrangement of genes within the EAS cluster can vary between different ergot alkaloid-producing fungi, which accounts for the diversity of alkaloid profiles observed in nature. researchgate.net For instance, fungi that only produce clavine alkaloids lack the later pathway genes, such as the lps genes required for ergopeptine synthesis. asm.org Comparative genomics of EAS clusters has revealed a complex evolutionary history involving gene duplication, rearrangement, and gene loss, which has driven the chemical diversification of ergot alkaloids. nih.govmdpi.com

The table below lists some of the key characterized genes in the C. purpurea EAS cluster.

| Gene | Enzyme Product | Function in Ergotamine Biosynthesis |

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the first step: prenylation of L-tryptophan. |

| cloA | Cytochrome P450 monooxygenase | Involved in the formation of D-lysergic acid. |

| lpsB | D-lysergyl peptide synthetase 2 (LPS2) | Activates D-lysergic acid. |

| lpsA1 | D-lysergyl peptide synthetase 1 (LPS1) | Sequentially adds alanine, phenylalanine, and proline. |

| easH1 | Fe2+/2-ketoglutarate-dependent dioxygenase | Catalyzes the final cyclol ring formation. |

This table is compiled from information in references asm.org, mdpi.com, researchgate.net, nih.gov, and nih.gov.

Chemical Synthesis and Derivatization of Ergotaman and Its Analogs

Semi-Synthetic Routes to Ergotaman-Containing Compounds

Semi-synthetic routes leverage naturally occurring ergot alkaloids or their precursors, modifying them chemically to yield new compounds or improve existing ones. This approach is particularly significant given the complexity of total synthesis.

Ergotaman is a peptide ergot alkaloid, belonging to the ergopeptine class, which contains a tripeptide structure attached to the basic ergoline (B1233604) ring wikipedia.orgnih.govnih.gov. Semi-synthesis often involves the chemical modification of natural ergot alkaloids, typically including hydrolysis, hydrogenation, and alkylation reactions ontosight.ai. Lysergic acid, a key intermediate, is commonly obtained through the hydrolysis of natural lysergamides or via fermentation processes wikipedia.orgnih.gov.

The amidation of the C-8 carboxy-group of lysergic acid leads to the formation of both simple non-peptidic amides and peptidic amides, which are often tripeptides nih.govrsc.org. The tripeptide structure in ergopeptines consists of proline and two other α-amino acids, linked by an unusual cyclol formation wikipedia.org. This coupling of lysergic acid with various peptidic moieties allows for the creation of a diverse range of ergotaman-containing compounds. Examples of useful semi-synthetic derivatives include dihydroergotamine (B1670595), which is derived from ergotamine through hydrogenation of the 9,10-double bond nih.govwikipedia.orggoogle.comscribd.com, bromocriptine (B1667881) (a brominated ergocryptine), and methylergonovine (B92282) nih.gov.

Directed biosynthesis is a biotechnological approach where new ergot alkaloid molecules are obtained by feeding specific precursors to fungal cultures, such as Claviceps species scispace.comresearchgate.net. This method allows for external regulation of the biosynthetic pathway to yield novel pharmacologically interesting alkaloid analogs scispace.com.

The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP) to yield 4-(γ,γ-dimethylallyl)tryptophan (DMAT) rsc.orgrsc.orgresearchgate.netneu.edu.tr. DMAT synthase (DMATS) is the rate-limiting enzyme in this initial step of ergoline synthesis rsc.org. Subsequent steps involve N-methylation of DMAT and a series of oxidation steps leading to the formation of tricyclic chanoclavine-I rsc.org. Chanoclavine-I aldehyde serves as a crucial branch point, which can be converted to either agroclavine (B1664434) (in Claviceps purpurea) or festuclavine (B1196704) (in Aspergillus fumigatus), both of which are further derivatized into lysergic acid-derived ergot alkaloids like ergopeptines rsc.orgnih.gov.

By feeding unnatural amino acids or synthetic precursors to Claviceps purpurea strains, researchers have successfully produced novel lysergic derivatives. For instance, the addition of L-norvaline to cultures has led to the production of ergorine, ergonorine, and ergonornorine, which are unnatural ergopeptines with n-propyl substituents researchgate.net. The identification and functional characterization of gene clusters and key enzymes involved in the ergot alkaloid biosynthetic pathway, such as clavine oxidase (CloA), are crucial for advancing directed biosynthesis and potentially enabling mass production of natural pharmaceutical products or their precursors in cell factories rsc.orgresearchgate.netfrontiersin.orgresearchgate.net.

Synthesis of Ergotaman Derivatives and Analogs

The synthesis of ergotaman derivatives and analogs involves various chemical modifications of the core ergoline or lysergic acid structures to alter their properties. These modifications can be achieved through both total synthesis and semi-synthetic routes.

A common modification is the hydrogenation of the double bond at positions 9 and 10 of the ergoline nucleus, leading to dihydro derivatives. For example, dihydroergotamine is a semi-synthetic derivative of ergotamine obtained through this process wikipedia.orggoogle.comscribd.com. Similarly, dihydroergonine, another semi-synthetic ergot alkaloid, possesses an ergotaman skeleton with a tetracyclic ring system and is derived from natural ergot alkaloids through hydrolysis, hydrogenation, and alkylation reactions ontosight.ai.

Molecular Mechanisms of Action of Ergotaman Derived Compounds

Receptor Interaction Profiles at a Molecular Level

Ergotamine exhibits a broad spectrum of activity at monoamine receptors, acting as a partial agonist or antagonist depending on the receptor subtype and tissue context. Its pharmacological complexity arises from its ability to bind to and modulate multiple receptor families. drugbank.com

Ergotamine is a non-selective agonist of serotonin (B10506) receptors, interacting with both 5-HT1 and 5-HT2 subtypes. wikipedia.orgresearchgate.net Its therapeutic effects, particularly in migraine treatment, are largely attributed to its agonistic activity at specific 5-HT1 receptor subtypes. ontosight.aiontosight.aiebi.ac.uk

Serotonin Receptor Agonism/Antagonism (5-HT Subtypes)

Binding Specificity and Affinity Studies

Ergotamine primarily binds to the 5-HT receptor family with varying affinities across different subtypes. bmbreports.org Studies on the human 5-HT1B G protein-coupled receptor reveal that ergotamine and dihydroergotamine (B1670595) share similar binding modes, occupying both the orthosteric pocket and an extended binding pocket near the extracellular loops. nih.gov Molecular dynamics simulations indicate that ergotamine binds more tightly to the 5-HT1B receptor, exhibiting lower root-mean-square fluctuations (RMSFs) and stronger molecular mechanics-generalized Born surface area (MM-GBSA) binding energies compared to dihydroergotamine. nih.gov This suggests a more stable and potent interaction for ergotamine at this subtype.

The orthosteric pocket, a highly conserved region across the 5-HT receptor family, is critical for the family-wide agonist activity of serotonin and its derivatives. bmbreports.orgnih.gov Variations in the extended binding pocket (EBP) are thought to contribute to the differential affinities and subtype selectivity observed with ergotamine. bmbreports.org

Structural Basis of Ligand-Receptor Recognition

Crystal structures of the human 5-HT1B receptor in complex with ergotamine have provided significant insights into the molecular recognition process. These structures show that ergotamine occupies the orthosteric pocket and an extended binding pocket. nih.gov A notable structural feature contributing to subtype selectivity is a 3-angstrom outward shift at the extracellular end of helix V in the 5-HT1B receptor compared to the 5-HT2B receptor, which results in a more open extended pocket. nih.gov

Key residues involved in the active state of the 5-HT1B receptor for ergotamine binding include Trp327^6.48 and Phe331^6.52. nih.gov Furthermore, structural studies of the 5-HT2C receptor in complex with ergotamine have elucidated the mechanistic basis for its receptor recognition and pharmacological actions, highlighting how understanding these ligand-receptor interactions can inform drug design. ebi.ac.uk

Ergotamine exhibits complex interactions with adrenergic receptors. It is characterized as an alpha-1 selective adrenergic agonist. drugbank.comnih.gov However, at higher concentrations, ergotamine can also act as an alpha-adrenergic blocking agent. hres.ca Its vasoconstrictive effects are partly mediated through the blockade of alpha-receptors in conjunction with serotonin receptor stimulation. ebi.ac.uk Research suggests that the alpha-1 adrenolytic properties of ergotamine may contribute to its antimigraine efficacy, potentially by acting on structures outside the blood-brain barrier, such as the trigeminal innervation of extracranial or dural vessels. nih.gov The endogenous neurotransmitters for alpha-adrenergic receptors are epinephrine (B1671497) and norepinephrine, with alpha-1 receptors primarily mediating vasoconstriction. droracle.ai

Ergotaman-derived compounds, including ergotamine, also interact with dopaminergic receptors, demonstrating partial agonist or antagonist activity. drugbank.com Ergotamine acts as an agonist at dopaminergic D2 receptors. hres.ca Studies on ergot alkaloids, such as ergovaline (B115165), have shown their ability to bind to D2 dopamine (B1211576) receptors and induce second messenger responses similar to dopamine. nih.gov For instance, ergovaline demonstrated a K_I of 6.9 ± 2.6 nM for D2 dopamine receptors, indicating higher potency in inhibiting radioligand binding compared to dopamine (370 ± 160 nM). nih.gov Ergot alkaloids, including ergotamine, also effectively inhibit vasoactive intestinal peptide (VIP)-stimulated cyclic AMP production, with ergotamine showing an EC50 of 2 ± 1 nM. nih.gov D2-like receptors (D2R, D3R, D4R) are primarily coupled to inhibitory Gi proteins, leading to the suppression of adenylyl cyclase activity. mdpi.combiorxiv.org

Table 1: Receptor Interaction Profile of Ergotamine

| Receptor Subtype | Primary Action | Key Molecular Effects | Relevant Citations |

| 5-HT1B | Agonist | Vasoconstriction, tight binding, lower RMSF compared to DHE | ontosight.aiontosight.aiebi.ac.ukbmbreports.orgnih.govnih.gov |

| 5-HT1D | Agonist | Vasoconstriction, inhibition of trigeminal neurotransmission | ontosight.aiontosight.aiebi.ac.uk |

| 5-HT1A | Agonist | Activation observed | hres.cawikipedia.org |

| 5-HT1E | Agonist | Activation observed | bmbreports.orgwikipedia.org |

| 5-HT1F | Agonist | Activation observed | ebi.ac.ukbmbreports.orgwikipedia.org |

| 5-HT2A | Agonist | Potent agonist | wikipedia.orgbmbreports.org |

| 5-HT2B | Agonist | Agonism observed | wikipedia.orgbmbreports.orgteknokrat.ac.id |

| Alpha-1 Adrenergic | Agonist/Antagonist | Vasoconstriction, alpha-1 adrenolytic properties at higher doses | drugbank.comebi.ac.uknih.govhres.canih.gov |

| D2 Dopaminergic | Agonist | Inhibition of cyclic AMP production, similar second messenger responses to dopamine | drugbank.comhres.canih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how specific chemical features of a compound correlate with its biological activity. gardp.orgcollaborativedrug.com For ergotaman-derived compounds, SAR investigations aim to elucidate the structural elements responsible for their distinct receptor interaction profiles and pharmacological effects. These studies are crucial for optimizing compound properties and gaining a deeper understanding of their molecular mechanisms of action. preprints.org

Even subtle structural differences between closely related ergotaman derivatives can lead to significant variations in their pharmacological profiles. For example, ergotamine and dihydroergotamine, despite their minor structural distinctions, exhibit clinically important differences in potency at the 5-HT1B receptor, with ergotamine being approximately 10-fold more potent. nih.gov This highlights the critical role of specific molecular configurations in determining receptor binding and subsequent biological activity.

SAR studies often employ computational chemistry and modeling software to predict biological activity from molecular structure. collaborativedrug.compreprints.org Parameters such as the number of rotary bonds, chiral centers, aromatic rings, and hydrogen bond donors and acceptors are considered in these in silico approaches. preprints.org By systematically modifying the chemical structure of ergotaman derivatives and observing the resulting changes in receptor binding and functional activity, researchers can identify key pharmacophores and optimize lead compounds for desired therapeutic outcomes.

Table 2: Key Structural Features and Their Impact on Receptor Interaction (Illustrative)

| Structural Feature | Impact on Receptor Interaction (Hypothetical/General) | Relevant Citations (General SAR Principles) |

| Lysergic Acid Moiety | Core binding to orthosteric pockets of monoamine receptors | ontosight.ainih.gov |

| Tripeptide Moiety | Influences binding affinity and selectivity, particularly in extended binding pockets | ontosight.aibmbreports.orgnih.gov |

| Stereochemistry at C8 | Affects receptor binding and biological activity, as seen in ergot alkaloid epimers | researchgate.net |

| Substituents on Ergoline (B1233604) Ring | Modulate affinity and efficacy at specific 5-HT, adrenergic, and dopamine receptor subtypes | wikipedia.orgbmbreports.orghres.canih.govwikipedia.org |

Impact of Small Structural Changes on Molecular Activity

Minor alterations in the chemical structure of Ergotaman-derived compounds can lead to significant changes in their biological activity scispace.com. The tetracyclic ergoline ring system (Figure 1), common to most natural ergot alkaloids, serves as the characteristic structural foundation mdpi.comscispace.com.

Figure 1: Core Structure of Ergot Alkaloids: The Ergoline Ring System (Note: Image generation is not supported. A placeholder for a chemical structure diagram of the ergoline ring system would be inserted here.)

Modifications to this core scaffold, such as the introduction of hydroxyl, acetoxyl, or prenyl groups, or variations in the C9-amide linkage, result in distinct classes of ergot alkaloids with diverse bioactivities mdpi.com. For example, simple ergoamides possess relatively short carbon chains at the C-8 carboxy-group of lysergic acid, while complex ergopeptines, such as ergotamine, feature a cyclic tripeptide cyclol structure at this position mdpi.comscispace.comnih.gov.

A notable example of structural modification impacting activity is the hydrogenation at the 9,10 position of ergotamine, which yields dihydroergotamine (PubChem CID 5282424) nist.gov. While dihydroergotamine retains considerable vasoconstrictor activity, its adrenergic blocking actions are less pronounced, and it is more effective on capacitance vessels compared to resistance vessels davidmoore.org.ukhres.ca.

The stereochemical configuration at the chiral carbon 8 (C-8) is also critical, giving rise to C-8-R-isomer (R-epimer) and C-8-S-isomer (S-epimer) configurations nih.govresearchgate.netresearchgate.net. Historically, the toxic effects, such as vasoconstriction, have been primarily attributed to the R-epimers, which generally exhibit higher affinity for target receptors nih.govresearchgate.netresearchgate.net. However, recent studies suggest that S-epimers may also possess biological activity nih.govresearchgate.net. The hydrogen atom at C-5 in the ergoline ring system consistently maintains a beta-configuration scispace.com.

Role of Specific Functional Groups and Chirality in Receptor Binding

The ergoline ring system is recognized as the principal functional group responsible for receptor binding in ergot alkaloids nih.gov. The inherent structural similarity of this tetracyclic system to endogenous neurotransmitters like serotonin, dopamine, and noradrenaline underpins the broad pharmacological spectrum of these compounds scispace.comresearchpromo.comdavidmoore.org.uk.

In ergopeptines, the presence of a cyclic tripeptide moiety attached via a C9-amide linkage significantly influences their receptor binding profiles mdpi.comscispace.com. For instance, the rigid pyrroethylamine moiety within the ergoline structure has been implicated in mediating dopamine agonist activity scispace.comwikipedia.org. Furthermore, strategic introduction of bulky groups on the phenyl ring of the ergoline skeleton can enhance the selectivity and affinity of these derivatives for specific 5-HT receptor subtypes wikipedia.org.

Chirality, particularly at the C-8 position, plays a pivotal role in determining the affinity and molecular interactions of ergot alkaloids with their target receptors nih.govresearchgate.netresearchgate.net. The R-epimers, such as ergocristine (B1195469), are known to bind to receptors with strong affinity, mediating biological responses including vasoconstriction nih.gov. In contrast, lysergic acid derivatives lacking the amino acid ring system, or S-epimers, may exhibit lower affinity to certain receptors, although recent research indicates potential bioactivity for S-epimers as well nih.govresearchgate.net.

Enzyme Inhibition and Other Molecular Targets

Ergotaman-derived compounds are subject to metabolism by cytochrome P450 (CYP) enzymes, predominantly in the liver nih.govuark.edu. Beyond their well-documented interactions with neurotransmitter receptors, ergot alkaloids have also been shown to inhibit CYP enzyme activity nih.govoup.com.

Moreover, ergot alkaloids have been identified as a class of chemosensitizers for P-glycoprotein (Pgp), an efflux pump, suggesting their involvement in modulating drug transport and potentially influencing multidrug resistance mechanisms drugbank.com. Studies have also explored the cytotoxicity of various ergot alkaloids, including ergotamine, against tumor cell lines. These investigations indicate that their cytotoxic effects are often multifactorial and may not align with classical mechanisms of drug resistance, potentially offering avenues to bypass established resistance pathways in cancer treatment nih.gov.

Cytochrome P450 Metabolism Interactions

The cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4, is a primary enzyme system involved in the metabolism of several ergot alkaloids, including ergotamine (PubChem CID 8223) and dihydroergotamine (PubChem CID 5282424) hres.caoup.comscirp.orgdrugs.come-lactancia.orgfda.govnih.govnih.gov. Ergotamine and its isomers serve as substrates for CYP3A, and their metabolism can be inhibited by specific CYP3A inhibitors such as ketoconazole (B1673606) scirp.org.

Ergotamine itself has been demonstrated to act as both a substrate for and an inhibitor of CYP3A-catalyzed reactions hres.cae-lactancia.org. Coadministration of ergotamine with potent CYP3A4 inhibitors, including macrolide antibiotics (e.g., erythromycin, clarithromycin, troleandomycin), HIV protease inhibitors (e.g., ritonavir, nelfinavir, indinavir), and azole antifungals (e.g., ketoconazole, itraconazole, voriconazole), can lead to elevated plasma concentrations of ergotamine. This increase in systemic exposure significantly raises the risk of acute ergot toxicity, characterized by vasospasm and ischemia hres.cadrugs.come-lactancia.orgfda.gov. Conversely, inducers of CYP3A4 may reduce the plasma concentrations of ergot alkaloids, potentially diminishing their pharmacological effects drugs.com.

Research has quantified the inhibitory effects of various ergot alkaloids on CYP3A4 activity. A study utilizing the P450-Glo™ CYP3A4 screening system reported concentration-dependent inhibition by bromocriptine (B1667881) (PubChem CID 31102), dihydroergotamine, and ergotamine, while ergonovine (PubChem CID 5800) did not exhibit significant inhibition nih.govoup.comnih.gov. The inhibitory concentrations (IC50) for these compounds are presented in Table 1.

Table 1: Inhibitory Concentrations (IC50) of Select Ergot Alkaloids on Human CYP3A4 Activity oup.com

| Compound | PubChem CID | IC50 (µM) |

| Bromocriptine | 31102 | 1.35 |

| Dihydroergotamine | 5282424 | 8.5 |

| Ergotamine | 8223 | 5.5 |

| Ergonovine | 5800 | No inhibition observed |

Analytical Methodologies for Ergotaman Containing Compounds

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) techniques are widely utilized for the analysis of ergot alkaloids due to their high sensitivity and specificity. mdpi.comorganomation.com These methods involve the ionization of chemical compounds to produce charged molecules or fragments, allowing for the measurement of their mass-to-charge ratios. organomation.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a standard and preferred approach for the trace quantification and identification of ergot alkaloids. mdpi.comfood.gov.uk This technique combines the separation power of liquid chromatography with the high detection capabilities of tandem mass spectrometry, typically employing electrospray ionization (ESI) in positive mode. mdpi.comnih.gov

Ergot alkaloids naturally occur as pairs of R and S-epimers, which are diastereomers differing in the configuration at the C-8 carbon of the lysergic acid moiety. nih.gov Accurate quantification of both epimeric forms (e.g., ergotamine and ergotaminine) is essential. nih.gov Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) methods have been validated for the simultaneous detection and quantification of these epimeric pairs. nih.govnih.govmdpi.com These methods often achieve low limits of detection (LOD) and quantification (LOQ), enabling sensitive analysis of ergot epimers in complex matrices like cereal-based products. nih.govnih.govmdpi.com

Research findings indicate that for various ergot alkaloids and their epimers, UHPLC-MS/MS methods demonstrate high linearity and sensitivity. For instance, studies have reported satisfactory determination coefficients (R²) greater than 0.99% for analytical responses over studied concentration ranges. mdpi.com Limits of quantification (LOQs) can range from 0.2 µg/kg for ergometrine to 3.2 µg/kg for ergometrinine (B1599879) in oat-based samples. mdpi.com However, matrix effects, which can cause signal suppression or enhancement, must be carefully evaluated and corrected for, as they can vary significantly depending on the sample type. mdpi.commdpi.com

Table 1: Representative Quantification Data for Ergot Alkaloids by UHPLC-MS/MS

| Analyte (Epimer Type) | Linearity (R²) | LOQ (µg/kg) | Matrix Effect Range (Signal Alteration) | Source |

| Ergot Alkaloids (R & S) | > 0.99% mdpi.com | 0.2 - 3.2 mdpi.com | 91% - 161% (Enhancement/Suppression) nih.gov | nih.govmdpi.com |

| Ergotamine | 0.985 - 0.996 nih.gov | 11.78 - 13.06 nih.gov | Not specified for this method nih.gov | nih.gov |

Note: The LOQ for Ergotamine is from an HPLC-FLD method, not LC-MS/MS, but illustrates typical quantification levels for ergot alkaloids. nih.gov

In LC-MS/MS, after chromatographic separation, analytes are typically ionized to form protonated molecular ions ([M+H]+). mdpi.comnih.gov These precursor ions then undergo collision-induced dissociation (CID) to generate characteristic product ions. mdpi.comlcms.cz The analysis of these fragmentation patterns is crucial for structural elucidation and confirmation of ergotaman-containing compounds. lcms.czresearchgate.netnih.gov

A common fragmentation characteristic among many ergopeptines, ergoamides, and ergopeptams is the presence of product ions at m/z 223 and m/z 208. researchgate.netoregonstate.edu The ion at m/z 223 typically represents the lysergic acid moiety, while m/z 208 corresponds to the demethylated lysergic acid moiety. researchgate.netoregonstate.edu For example, ergotamine (precursor m/z 582.2705 [M+H]+) can yield a fragment at m/z 564.2605. nih.gov Detailed studies using multiple-stage mass spectrometry (MSn), particularly with ion trap instruments, can provide extensive structural information by progressively fragmenting ions. nih.govresearchgate.netnih.gov

Table 2: Characteristic Fragmentation Ions of Ergot Alkaloids

| Parent Ion Type | Common Product Ions (m/z) | Moiety Represented | Source |

| Ergopeptines, Ergoamides, Ergopeptams | 223, 208 researchgate.netoregonstate.edu | Lysergic acid, Demethylated lysergic acid researchgate.netoregonstate.edu | researchgate.netoregonstate.edu |

| Ergotamine ([M+H]+) | 564.2605 (from 582.2705) nih.gov | - | nih.gov |

Time-of-Flight (TOF) Mass Spectrometry is a powerful analytical technique that determines the mass-to-charge ratio (m/z) of ions by measuring the time it takes for them to travel a known distance after being accelerated through an electric field. emissionsanalytics.comsepsolve.commmerevise.co.uk Lighter ions travel faster and arrive at the detector first, while heavier ions take longer. emissionsanalytics.comsepsolve.com

TOF-MS offers several advantages, including high resolution, exceptional sensitivity, and the ability to analyze the entire mass range simultaneously in a single pulse. emissionsanalytics.comsepsolve.comtofwerk.com This allows for faster measurements and prevents spectral skewing. emissionsanalytics.com Furthermore, TOF-MS is capable of both targeted and non-targeted analysis, making it suitable for comprehensive characterization of complex mixtures and enabling retrospective analysis of data. sepsolve.com While less frequently detailed for specific Ergotaman applications compared to LC-MS/MS in the provided context, its capabilities make it a valuable tool for broad screening and high-resolution mass measurements of ergot alkaloids. emissionsanalytics.comsepsolve.comtofwerk.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization Methods

Spectroscopic methods provide complementary information to mass spectrometry, particularly for detailed structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and highly powerful analytical technique for elucidating the structure of organic molecules, including complex compounds like ergotaman derivatives. researchgate.netslideshare.netlibretexts.orgjchps.comrsc.org It provides detailed information about the molecular structure by exploiting the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). slideshare.netlibretexts.orgjchps.com

NMR spectra reveal insights into the different types of protons and carbons present in a molecule, their respective chemical environments, and their relative numbers. libretexts.orgjchps.com The chemical shift, which is the characteristic frequency at which a nucleus absorbs energy in a magnetic field, is influenced by the surrounding chemical environment and provides critical structural clues. slideshare.netjchps.com

Both one-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are employed. slideshare.netlibretexts.org Two-dimensional methods, like Correlation Spectroscopy (COSY), simplify complex 1D spectra and provide direct information about proton-proton couplings, aiding in establishing connectivity within the molecule. slideshare.net Additionally, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) ¹³C NMR enhance sensitivity and resolution, further assisting in the characterization of carbon atoms based on the number of attached hydrogens. libretexts.org NMR spectroscopy is often used in conjunction with mass spectrometry for comprehensive structural confirmation of ergot alkaloids. researchgate.netresearchgate.net

X-ray Diffraction for Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique widely employed to determine the atomic and molecular structure of crystalline materials, including complex organic compounds like Ergotaman and its derivatives iastate.edudrawellanalytical.com. The principle of XRD relies on the constructive interference of X-rays scattered by the atoms within a crystal lattice iastate.edusabanciuniv.edu. When an X-ray beam interacts with the regularly arranged atoms in a crystal, it produces a unique diffraction pattern. This pattern, governed by Bragg's Law (nλ = 2dsinθ), provides critical information about the unit cell dimensions, space group symmetry, and the precise three-dimensional atomic coordinates within the crystal drawellanalytical.compdx.edu.

Electrophoretic Methods

Electrophoretic methods are separation techniques that utilize an electric field to separate charged molecules based on their differential migration through a conductive medium. These methods offer high separation efficiency, short analysis times, and low sample consumption, making them suitable for the analysis of complex mixtures of compounds, including ergot alkaloids scispace.com.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a prominent electrophoretic technique that has found significant application in the analysis of Ergotaman-containing compounds due to its high resolving power and versatility scispace.com. CE is particularly effective for the separation and determination of various ergot alkaloids, including Ergotamine, Ergonovine, Ergocornine, and their epimers and enantiomers scispace.comdrugfuture.comwikidata.org.

One notable application of CE involves the qualitative and quantitative determination of multiple ergot alkaloids, including Ergotamine, Ergonovinine, Ergocorninine, Ergocornine, Ergokryptine, Ergosine, Ergocristine (B1195469), and Ergocristinine scispace.com. Capillary zone electrophoresis (CZE), a mode of CE, has successfully achieved the resolution of ergot alkaloid enantiomers and epimers, with complete separation of racemic mixtures often obtained by incorporating chiral additives like γ-cyclodextrin into the background electrolyte scispace.com. Laser-induced fluorescence detection can further enhance the limit of detection for these alkaloids by up to 30-fold compared to conventional UV detection scispace.com.

A sensitive and specific capillary electrophoresis method coupled with a diode array detector has been developed for the simultaneous determination of Ergotamine tartrate (ERG) alongside other active pharmaceutical ingredients such as caffeine (B1668208) (CAF), paracetamol (PAR), and domperidone (B1670879) (DOM) or metoclopramide (B1676508) (MET) in tablet formulations nih.gov. This method utilized a fused silica (B1680970) capillary (55 cm × 75 µm i.d.) and a phosphate (B84403) buffer (25 mM, pH 9.8) as the background electrolyte, with separation achieved at 20 kV applied voltage and 25°C nih.gov. The method demonstrated excellent linearity and precision, with intra-day and inter-day relative standard deviations (n=5) of ≤1.10% nih.gov. Limits of detection (LOD) for Ergotamine were reported at 0.50 µg/mL nih.gov.

Another analytical methodology for determining ergot alkaloids, including Ergotamine and Ergonovine, in cereal samples employs cloud point extraction (CPE) prior to CE-UV absorbance nih.gov. This method, considered a contribution to green chemistry due to its avoidance of organic solvents, achieved a real preconcentration factor of 22 for total ergot alkaloids nih.gov. The limits of detection were 2.6 µg/kg for Ergotamine and 2.2 µg/kg for Ergonovine, with average extraction and clean-up recoveries exceeding 92% nih.gov.

The detailed research findings from these studies highlight the robustness and applicability of CE in the analytical characterization of Ergotaman-containing compounds, both in pharmaceutical formulations and natural matrices.

Table 1: Key Parameters and Findings of Capillary Electrophoresis Methods for Ergotaman-Containing Compounds

| Compound(s) Analyzed | Method Type | Key Parameters | Linearity Range (µg/mL) | Limit of Detection (LOD) | Recovery (%) | Reference |

| Ergotamine (ERG), Caffeine (CAF), Paracetamol (PAR), Domperidone (DOM) or Metoclopramide (MET) | Capillary Electrophoresis (CE) with DAD | Fused silica capillary (55 cm × 75 µm i.d.), Phosphate buffer (25 mM, pH 9.8), 20 kV, 25°C | ERG, PAR, DOM: 1-80; CAF: 1-80; MET: 2-100 | ERG, DOM, MET: 0.50 µg/mL; CAF: 0.20 µg/mL; PAR: 0.10 µg/mL | Not specified, RSD ≤1.10% | nih.gov |

| Ergotamine (EA), Ergonovine (EA) | CE-UV absorbance with Cloud Point Extraction (CPE) preconcentration | Not specified for CE, CPE preconcentration factor of 22 | Not specified | Ergotamine: 2.6 µg/kg; Ergonovine: 2.2 µg/kg | >92% (extraction and clean-up) | nih.gov |

| Ergot Alkaloid Enantiomers and Epimers (e.g., Ergotamine) | Capillary Zone Electrophoresis (CZE) | γ-cyclodextrin as chiral additive in BGE | Not specified | Improved 30-fold with LIF detection vs. UV | Not specified | scispace.com |

Biotechnological Production and Engineering of Ergotaman Containing Alkaloids

Fermentation Processes for Industrial Production

Fermentation processes are the cornerstone of industrial ergot alkaloid production, harnessing the inherent biosynthetic capabilities of specific fungal strains. These processes are meticulously designed to maximize the yield and ensure the purity of the target alkaloids. While field cultivation of ergot on rye was historically significant, it has largely been superseded by more controlled and economically viable fermentation methods, which account for approximately 60% of the world's ergot alkaloid production google.comrsc.org.

Submerged fermentation stands as the most prevalent and efficient technique for the industrial production of ergot alkaloids due to its scalability and precise control capabilities nih.govnih.govresearchgate.netresearchgate.netnih.govpsu.eduasm.orgnih.gov. In this technique, fungal mycelia are cultivated within a liquid nutrient medium, allowing for rigorous regulation of critical environmental parameters such as temperature, pH, and aeration researchgate.netrsc.orgnih.gov. This controlled environment is crucial for optimizing fungal growth and the subsequent biosynthesis of secondary metabolites. The utilization of large-scale bioreactors in submerged fermentation ensures consistent product quality and high yields, overcoming the limitations and inconsistencies associated with traditional field cultivation google.comrsc.orgrsc.org. Studies have shown that optimal fermentation conditions, including specific carbon sources like sucrose (B13894) and citric acid, are vital for maximizing alkaloid production nih.gov.

Fungal strains, particularly Claviceps purpurea, are indispensable for the biotechnological synthesis of Ergotaman-containing alkaloids google.comnih.govpsu.edunih.govrsc.org. Claviceps purpurea is a well-documented plant pathogen that infects over 400 species of monocotyledonous plants, including major cereal crops such as rye, barley, wheat, millet, oats, and triticale, and is a significant producer of ergot alkaloids nih.gov. Other Claviceps species, like Claviceps paspali, are also utilized, notably for the production of lysergic acid derivatives nih.gov. These fungi naturally produce a diverse spectrum of ergot alkaloids, including ergotamine, ergosine, ergometrine, ergocristine (B1195469), ergocryptine, and ergocornine, along with their corresponding -inine epimers nih.gov. The careful selection and optimization of specific fungal strains are paramount for achieving high yields and tailoring the alkaloid profile to meet industrial demands.

Table 1: Key Ergot Alkaloids Produced by Claviceps Species in Fermentation

| Ergot Alkaloid | PubChem CID | Primary Producer Strain (Example) |

| Ergotamine | 8223 | Claviceps purpurea nih.govpsu.edu |

| Ergosine | 105137 | Claviceps purpurea nih.govpsu.edu |

| Ergometrine | 443883 | Claviceps purpurea rsc.orgnih.gov |

| Ergocristine | 31116 | Claviceps purpurea nih.govpsu.edu |

| Ergocryptine | 99049 | Claviceps purpurea nih.govpsu.edu |

| Ergocornine | 73453 | Claviceps purpurea nih.govpsu.edu |

| Lysergic acid | 6717 | Claviceps paspali |

Metabolic Engineering for Enhanced Production

Metabolic engineering is a powerful approach employed to significantly enhance the production of Ergotaman-containing alkaloids by precisely manipulating the biosynthetic pathways within the producing fungal organisms. This strategy aims to optimize metabolic flux towards desired products, boost the activity of rate-limiting enzymes, or mitigate competing biochemical pathways.

Strain development, often a synergistic blend of classical mutagenesis and advanced genetic engineering techniques, is crucial for creating fungal strains capable of producing novel Ergotaman-containing derivatives or significantly improving the yields of existing ones. This involves engineering strains to synthesize compounds like semi-synthetic derivatives such as dihydroergotamine (B1670595) (PubChem CID: 71171) and methysergide (B1194908) (PubChem CID: 5281073), which are derived from natural ergot alkaloids nih.gov. The strategic development of such engineered strains can lead to the discovery of compounds with enhanced properties, altered pharmacological profiles, or entirely new therapeutic applications.

Bioconversion Techniques for Analog Synthesis

Bioconversion techniques offer a precise and environmentally conscious approach for synthesizing Ergotaman-containing alkaloid analogs. This method utilizes isolated enzymes or whole microbial cells to catalyze the transformation of precursor molecules into desired derivatives nih.gov. Bioconversion leverages the inherent catalytic specificity of biological systems, enabling targeted modifications to the ergot alkaloid core structure that might be challenging or impossible to achieve through conventional chemical synthesis. This allows for the creation of novel analogs with specific structural features and potentially improved biological activities.

Theoretical and Computational Studies of the Ergotaman Skeleton

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and properties of molecules. DFT is a widely utilized computational quantum mechanical modeling method in chemistry and materials science, enabling the investigation of the electronic structure of many-body systems, including atoms and molecules researchgate.net. It focuses on the one-body electron density as the fundamental variable, making it computationally feasible for larger systems compared to traditional wave-function-based methods researchgate.net.

Electronic Structure and Properties

For a complex molecule such as Ergotaman, quantum chemical calculations can reveal critical aspects of its electronic structure. These studies typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. Key properties derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties isef.netbiomedres.us. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as electron addition to LUMO or removal from HOMO is energetically more favorable biomedres.us. These orbitals are often localized around specific regions of the molecule, indicating potential sites for electron donation or acceptance isef.net.

Charge Distribution and Electrostatic Potential: Calculations can provide insights into the distribution of electron density and atomic charges (e.g., Mulliken charges) across the molecule biomedres.us. Molecular electrostatic potential (MEP) maps illustrate the charge distribution and can predict sites for electrophilic and nucleophilic attack, offering a visual representation of molecular reactivity researchgate.net.

Reactivity Descriptors: Beyond HOMO-LUMO energies, other global reactivity parameters such as chemical hardness (η), softness (S), chemical potential (µ), and electrophilicity index (ω) can be derived. These descriptors quantify a molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons, providing a comprehensive understanding of its chemical behavior biomedres.usnih.gov.

Conformational Analysis and Energy Landscapes

Conformational analysis is an investigation into the energy differences and relative stabilities of a compound's various conformations evanseitz.com. For a flexible molecule like Ergotaman, which possesses multiple rotatable bonds, understanding its conformational preferences is vital as different conformations can exhibit distinct biological activities. The conformational space a molecule can occupy is often described by an energy landscape, which is a multi-dimensional plot showing how the energy of the system depends on its structural variables evanseitz.combiorxiv.org.

Energy Landscapes: These landscapes feature minima corresponding to stable conformations and barriers representing the energy required for interconversion between states evanseitz.combiorxiv.org. The depth and width of these basins provide insights into the free energy and configurational entropy of different states evanseitz.com. Understanding the energy landscape is crucial for comprehending how a molecule functions, as its biological activity may be linked to specific accessible conformations biorxiv.org.

Computational Methods: Molecular dynamics (MD) simulations are a primary tool for exploring conformational space and mapping energy landscapes evanseitz.combiorxiv.orgbiorxiv.org. Advanced sampling methods like metadynamics, often used in conjunction with classical molecular dynamics, can thoroughly map out conformational free energy landscapes in condensed phases, incorporating entropic contributions and explicit solvent effects biorxiv.org. Principal Component Analysis (PCA) can be applied to MD trajectories to identify major conformational classes and derive multidimensional probability densities and corresponding energy landscapes evanseitz.com.

While direct computational studies on the conformational analysis and energy landscape of the parent Ergotaman (CID 182204) were not specifically identified in the search results, these methodologies are routinely applied to complex organic molecules to characterize their dynamic behavior and preferred structural states.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to simulate and analyze the behavior of molecules. These methods are particularly valuable in drug discovery and materials science for predicting interactions and properties.

Ligand-Receptor Docking and Dynamics

Molecular docking is a computational technique aimed at predicting the optimal binding geometry (pose) of a small molecule (ligand) within the binding site of a larger macromolecule (receptor), typically a protein nih.govresearchgate.net. This method is widely used in virtual screening to identify potential drug candidates.

Docking Process: Most docking programs involve two main operations: generating multiple protein-ligand conformations (poses) and then scoring these poses to estimate binding affinity nih.gov. While early implementations often treated the receptor as rigid, advancements have led to the incorporation of partial or full flexibility for the receptor, often through ensemble docking or dynamic docking approaches nih.govnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations complement docking by providing a dynamic view of the protein-ligand complex. They are used to study receptor flexibility, include solvent effects, and stabilize ligand-receptor complexes resulting from docking studies researchgate.netnih.gov. MD simulations can characterize the protein-ligand binding process at a fully dynamic level, considering the simultaneous sampling of both receptor and ligand degrees of freedom biorxiv.org. For instance, molecular dynamics simulations have been used to study the interaction of ergotamine (a related ergot alkaloid) with serotonin (B10506) receptors, revealing how ligand binding can induce conformational changes in the receptor wordpress.com. This illustrates the power of MD in understanding the dynamic interplay between ergot-derived compounds and their biological targets.

Prediction of Binding Affinities and Interactions

Accurately predicting the strength of interaction, or binding affinity, between a ligand and its receptor is a critical step in computer-assisted drug discovery and design researchgate.networdpress.com.

Scoring Functions: Computational scoring functions are employed to estimate binding affinity, though their reliability can vary depending on the chemical properties of the ligands and the characteristics of the binding site biomedres.uswordpress.com.

Free Energy-Based Methods: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, are used to estimate binding free energies arxiv.orgnih.gov. These methods provide a more accurate quantification of the interaction strength by considering various energetic contributions, including electrostatic and van der Waals interactions, and solvation effects nih.gov.

Machine Learning Approaches: Recent advancements leverage machine learning and deep learning models to predict binding affinities, often trained on large datasets of protein-ligand complexes nih.govwordpress.comnih.gov. These models can learn complex features from raw data, potentially accelerating the drug discovery process by efficiently identifying promising candidates researchgate.net.

While specific binding affinity data for the parent Ergotaman (CID 182204) were not found in the search results, the methodologies described are standard for evaluating the interaction potential of complex organic molecules with biological targets.

Chemometrics in Complex Chemical Information Analysis

Chemometrics involves the application of statistical and mathematical methods to chemical data, allowing for the extraction of meaningful information, the identification of underlying relationships, and the construction of predictive models evanseitz.com. It is particularly valuable for analyzing large and complex datasets generated in chemical research, including those from natural product studies evanseitz.com.

Data Analysis Techniques: Common chemometric tools include:

Principal Component Analysis (PCA): An unsupervised technique used for dimensionality reduction and visualizing relationships within complex datasets, highlighting interrelationships between physicochemical properties nih.gov.

Partial Least Squares (PLS) Regression: A supervised method used for modeling the relationship between chemical descriptors and biological activities, enabling prediction and identifying variables strongly correlated with activity nih.gov.

Multivariate Curve Resolution (MCR): Used for analyzing multicomponent systems, particularly in chromatographic and spectroscopic data, to resolve individual chemical components from complex mixtures.

Applications in Natural Products: Chemometrics is extensively applied in the authentication and quality control of natural products, distinguishing between species, varieties, and identifying potential quality markers based on phytochemical diversity evanseitz.com. It can process data from various analytical techniques, such as chromatography (HPLC, GC-MS) and spectroscopy (UV-Vis, FTIR, NMR, MS), to group compounds, identify biomarkers, and explore chemobiological connections between natural products and their target spaces evanseitz.com.

For the Ergotaman skeleton, chemometrics would be instrumental in analyzing complex datasets derived from its synthesis, modification, or isolation from natural sources. It could help in identifying patterns in spectroscopic data, correlating structural variations with specific properties, or classifying different Ergotaman derivatives based on their chemical profiles.

Future Directions in Ergotaman Research

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of ergot alkaloids, which include Ergotaman and its derivatives like ergotamine (PubChem CID: 8223), has been extensively studied in fungi, particularly in Claviceps species and Aspergillus fumigatus. The initial steps involve the conversion of L-tryptophan (PubChem CID: 6305) and dimethylallyl pyrophosphate (PubChem CID: 643936), catalyzed by tryptophan dimethylallyltransferase, leading to the ergoline (B1233604) moiety wikipedia.org. Subsequent enzymatic reactions, involving methyltransferases and oxygenases, contribute to the formation of lysergic acid (PubChem CID: 11342) wikipedia.org.

Despite significant progress, gaps remain in fully elucidating the complete biosynthetic pathway of Ergotaman and its complex derivatives. Future research aims to achieve comprehensive biochemical confirmation for intermediate steps, such as the formation of chanoclavine-I (PubChem CID: 161877), and to resolve uncertainties regarding the conversion of agroclavine (B1664434) (PubChem CID: 10118) to elymoclavine (B1202758) (PubChem CID: 10119) nih.gov. Understanding the specific variations in gene clusters, such as LPS1, that underlie the diversity of ergopeptines is also a critical area of focus nih.gov.

Detailed studies using isotopically labeled precursors have shown the efficient incorporation of L-[U-14C]tryptophan, dl-[2-14C]mevalonic acid lactone, sodium [2-14C]acetate, sodium [14C]formate, and the methyl group of l-[methyl-14C]methionine into the ergoline moiety of ergotamine nih.gov. Furthermore, phenylalanine (PubChem CID: 614) and proline (PubChem CID: 614) have been identified as efficient precursors that specifically label the constitutive side-chain phenylalanyl and prolyl moieties of ergotamine nih.gov. Future investigations will leverage advanced metabolomics and enzymology techniques to identify and characterize novel enzymes and intermediates, thereby completing the intricate puzzle of Ergotaman's biosynthesis.

Exploration of Novel Ergotaman Analogs with Defined Molecular Activities

The exploration of novel Ergotaman analogs is a promising direction for drug discovery, aiming to develop compounds with enhanced efficacy, reduced off-target effects, and improved pharmacokinetic profiles. Analog-based drug design involves the systematic modification of existing bioactive compounds to create new molecules with tailored chemical and biological properties slideshare.netiiab.me. The objective is to design small organic molecules that selectively activate or inhibit specific biomolecules, such as proteins, while optimizing crucial properties like binding affinity, bioavailability, and toxicity slideshare.net.

Research into ergot alkaloids has historically involved the chemical synthesis of novel analogs to achieve improved biological properties scispace.com. A notable example is the semisynthetic peptide alkaloid, 9,10-a-dihydro-12′-hydroxy-2′-isopropyl-5′a-(R-1-methylpropyl)ergotaman-3′,6′,18-trione (DCN 203–922), which demonstrated affinity for various monoamine binding sites in the brain scispace.com. This highlights the potential for structural modifications around the Ergotaman core to yield compounds with specific molecular activities.

Future efforts will focus on rational drug design strategies, including structure-based design and fragment-based drug discovery, to create Ergotaman analogs. This involves leveraging computational modeling to predict interactions with target proteins and synthesizing compounds with precise structural alterations. The concept of transition state analogs, which are chemical compounds resembling the transition state of a substrate in an enzyme-catalyzed reaction, offers a powerful approach for designing potent enzyme inhibitors wikipedia.org. Applying this principle to Ergotaman-related enzymes could lead to highly selective therapeutic agents.

Advanced Biotechnological Approaches for Sustainable Production

The sustainable and efficient production of complex natural products like Ergotaman and its derivatives is a critical area for future research. Biotechnological processes offer significant advantages over traditional chemical synthesis or extraction methods, including reduced environmental impact and the potential for higher yields ftb.com.hrsrce.hr.

Fermentation techniques are central to the biotechnological production of various compounds, including ergot alkaloids. Both submerged fermentation (SmF) and solid-state fermentation (SSF) are employed, offering benefits such as high enzyme yield and controlled production conditions dpu.edu.in. SmF involves growing microorganisms in a liquid nutrient medium, suitable for large-scale production, while SSF utilizes solid substrates, offering economical advantages and producing highly concentrated products dpu.edu.in. Semi-solid fermentation combines aspects of both methods for improved yields and lower costs dpu.edu.in.